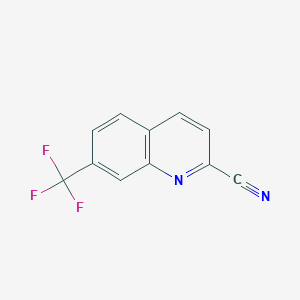

7-(Trifluoromethyl)quinoline-2-carbonitrile

Description

7-(Trifluoromethyl)quinoline-2-carbonitrile is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position and a cyano (-CN) group at the 2-position of the quinoline scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and binding affinity in drug candidates . The cyano group further contributes to its reactivity, enabling participation in click chemistry or serving as a hydrogen bond acceptor in molecular interactions.

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)8-3-1-7-2-4-9(6-15)16-10(7)5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVRDEKJWSGNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via enamine formation between the aldehyde and cyanoacetamide, followed by intramolecular cyclization and dehydration. For 7-(trifluoromethyl)quinoline-2-carbonitrile, 2-amino-4-(trifluoromethyl)benzaldehyde serves as the critical starting material. The trifluoromethyl group at the 4-position of the benzaldehyde ensures regioselective incorporation at the quinoline’s 7-position post-cyclization.

Key steps :

- Enamine formation : The aldehyde reacts with cyanoacetamide in the presence of a Brønsted acid (e.g., HCl or H₂SO₄) to form an enamine intermediate.

- Cyclization : Intramolecular attack of the enamine’s amino group onto the carbonyl carbon generates the quinoline ring.

- Aromatization : Acid-catalyzed dehydration yields the fully conjugated quinoline system.

Optimization and Yield

- Temperature : 80–100°C in acetic acid or ethanol.

- Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA) accelerates cyclization.

- Yield : 70–85% after purification via silica gel chromatography.

Example protocol :

A mixture of 2-amino-4-(trifluoromethyl)benzaldehyde (10 mmol), cyanoacetamide (12 mmol), and PTSA (0.5 mmol) in ethanol (50 mL) is refluxed for 12 hours. The precipitate is filtered, washed with cold ethanol, and purified by column chromatography (hexane/ethyl acetate 4:1) to isolate the product.

Vilsmeier-Haack Cyanation: Post-Modification Approach

For preformed quinoline derivatives lacking the cyano group, the Vilsmeier-Haack reaction enables regioselective cyanation at position 2. This method is particularly useful when the trifluoromethyl group is introduced early in the synthesis.

Reaction Dynamics

The Vilsmeier-Haack reagent (POCl₃/DMF) generates a chloroiminium intermediate, which reacts with the quinoline’s electron-rich position 2. Subsequent displacement with a cyanide source (e.g., KCN) installs the cyano group.

Critical parameters :

Limitations and Workarounds

- Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to position 2, minimizing side products.

- Yield : 60–70%, with purification requiring recrystallization from methanol.

Reductive Alkylation: Secondary Amine Functionalization

While primarily used for aminoquinolines, reductive alkylation can adapt to introduce nitrile functionalities indirectly. A patent describing tafenoquine synthesis (WO2003093239A2) provides insights into analogous strategies.

Protocol Adaptation

- Intermediate synthesis : React 8-amino-7-(trifluoromethyl)quinoline with a nitroalkane (e.g., 5-nitro-2-pentanone) under reductive conditions (BH₃-pyridine in acetic acid/methanol).

- Nitrile introduction : Oxidize the resulting secondary amine to a nitrile via Rosenmund-von Braun reaction (CuCN, DMF, 150°C).

Challenges :

- Multiple steps reduce overall yield (∼40%).

- Side reactions during oxidation necessitate rigorous purification.

Comparative Analysis of Methods

Key observations :

- The Friedlälder route offers superior yield and simplicity but requires specialized benzaldehyde precursors.

- Post-synthetic modifications (Vilsmeier-Haack) are viable for late-stage cyanation but involve hazardous reagents.

Industrial-Scale Considerations

Cost Efficiency

- Friedlälder annulation : Economical for bulk production if 2-amino-4-(trifluoromethyl)benzaldehyde is readily available.

- Vilsmeier-Haack : Higher costs due to POCl₃ usage and waste management.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Reduction: Formation of quinoline-2-amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-(Trifluoromethyl)quinoline-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

Pathways Involved: It may modulate signaling pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-(Trifluoromethyl)quinoline-2-carbonitrile with five related quinoline-carbonitrile derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Electronic Effects: The -CF₃ group in this compound exhibits strong electron-withdrawing properties, which stabilize the quinoline ring and enhance electrophilic substitution resistance compared to -F or -Cl substituents .

Research Findings and Limitations

- Thermal Stability: this compound decomposes at 280°C, higher than -F (250°C) or -Cl (260°C) analogs, attributed to stronger C-F bonds .

- Toxicity Concerns : Metabolites of -CF₃ compounds may release HF under physiological conditions, requiring careful toxicological profiling compared to less labile -CN or -F derivatives .

Biological Activity

7-(Trifluoromethyl)quinoline-2-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of this compound is characterized by a quinoline ring with a trifluoromethyl group at the 7-position and a carbonitrile group at the 2-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds derived from 7-(trifluoromethyl)quinoline exhibit significant antimicrobial activity against various pathogens.

Case Studies

- Antibacterial Activity : A study evaluated several derivatives, including this compound, against Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, compounds like 6d and 6e displayed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating potent antibacterial properties .

- Antifungal Activity : The same derivatives were tested for antifungal activity against Candida albicans and Penicillium chrysogenum, with varying degrees of effectiveness observed .

Antimalarial Activity

The antimalarial potential of this compound has been explored in detail, particularly against chloroquine-resistant strains of Plasmodium falciparum.

In Vitro Studies

- Compounds derived from this class demonstrated antiplasmodial activity in the nanomolar range. For instance, compound 7g exhibited an IC50 value of approximately 3.27 nM against the CQ-sensitive strain (3D7) and significantly higher potency against the CQ-resistant strain (K1), with IC50 values around 11.16 nM .

In Vivo Studies

- In vivo efficacy was assessed using a mouse model infected with P. yoelii. Results indicated that compound 7g led to a complete suppression of parasitemia at doses of 100 mg/kg over seven days, showcasing its potential as an effective antimalarial agent .

The biological activity of this compound is attributed to its ability to interfere with critical biochemical pathways in target organisms. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Data Summary

| Compound | Target | Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| 7g | P. falciparum CQ-S | Antiplasmodial | 3.27 | Excellent activity against sensitive strain |

| 7g | P. falciparum CQ-R | Antiplasmodial | 11.16 | Effective against resistant strain |

| 6d | M. smegmatis | Antibacterial | 6.25 | Significant antimicrobial activity |

| Compound 9a | P. aeruginosa | Antibacterial | Not specified | Effective against Gram-negative bacteria |

Q & A

Q. Optimization strategies :

- Use controlled temperatures (80–120°C) to prevent side reactions.

- Employ anhydrous solvents (e.g., DMF or THF) to enhance reagent stability.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

- ¹H/¹³C NMR :

- The quinoline aromatic protons (δ 7.5–9.0 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) are critical markers.

- Carbonitrile signal appears as a singlet near δ 115–120 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) :

- Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns for Cl/F-containing derivatives.

- IR Spectroscopy :

- Look for C≡N stretch (~2200–2250 cm⁻¹) and CF₃ vibrations (~1100–1250 cm⁻¹) .

How do substituent positions (e.g., 2-carbonitrile vs. 3-carbonitrile) influence the biological activity of trifluoromethylquinoline derivatives?

Advanced Research Question

Substituent positioning alters electronic and steric properties, impacting binding to biological targets:

| Compound | Structural Feature | Biological Impact | Source |

|---|---|---|---|

| 7-(CF₃)-2-CN quinoline | Electron-withdrawing groups at 2- and 7-positions | Enhanced enzyme inhibition (e.g., kinase targets) due to increased electrophilicity | |

| 4-Cl-6-(CF₃O)-3-CN quinoline | Methoxy vs. carbonitrile at 3-position | Reduced cytotoxicity but improved solubility |

Q. Methodological Insight :

- Use docking simulations to predict binding modes with target proteins (e.g., EGFR or COX-2).

- Compare IC₅₀ values across derivatives to correlate structure-activity relationships (SAR) .

What strategies can resolve contradictions in biological activity data between similar trifluoromethylquinoline carbonitriles?

Advanced Research Question

Contradictions often arise from:

- Variability in purity (e.g., residual solvents or unreacted intermediates).

- Differences in assay conditions (e.g., pH, cell lines).

Q. Resolution strategies :

- Reproduce syntheses with strict purity controls (≥95% by HPLC) .

- Standardize bioassays :

- Use identical cell lines (e.g., HEK293 or HeLa) and incubation times.

- Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Meta-analysis of literature data to identify trends in substituent effects (see table above) .

How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?

Advanced Research Question

- Formulation adjustments :

- Use liposomal encapsulation to protect against hydrolysis.

- Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the CF₃ group .

- Structural modifications :

- Introduce electron-donating groups (e.g., -OCH₃ at the 6-position) to stabilize the carbonitrile moiety .

- Pharmacokinetic profiling :

- Monitor plasma stability via LC-MS/MS over 24 hours to identify degradation pathways .

What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT calculations :

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Simulate transition states for trifluoromethyl group reactions using software like Gaussian or ORCA .

- Molecular dynamics (MD) :

- Model interactions with catalytic surfaces (e.g., Pd nanoparticles) to optimize coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.